Product packaging for Methyl 4,4-dimethyl-2-oxopentanoate(Cat. No.:CAS No. 21433-15-8)

Methyl 4,4-dimethyl-2-oxopentanoate

Cat. No.: B8636215
CAS No.: 21433-15-8
M. Wt: 158.19 g/mol
InChI Key: FLFCBIQKZLCIKY-UHFFFAOYSA-N
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Description

Overview of α-Keto Esters as Versatile Synthetic Building Blocks

α-Keto esters are widely recognized as versatile synthetic building blocks in organic chemistry. beilstein-journals.orgnih.gov Their utility stems from the presence of two adjacent electrophilic centers: the ketone carbonyl and the ester carbonyl. This arrangement allows for a diverse range of reactions, including nucleophilic additions, aldol (B89426) condensations, Mannich reactions, and carbonyl-ene reactions. beilstein-journals.orgnih.gov The reactivity of the keto group is heightened, making it a prime target for various chemical transformations. beilstein-journals.org This enhanced electrophilicity, coupled with the ability to stabilize reactive conformations through chelation or dipole control, renders α-keto esters particularly useful in the synthesis of complex molecules, including natural products. beilstein-journals.orgnih.gov

Structural Classification and Research Significance of Methyl 4,4-dimethyl-2-oxopentanoate

This compound, with the chemical formula C8H14O3, is structurally classified as an aliphatic α-keto ester. uni.lu Its key feature is the presence of a bulky tert-butyl group attached to the carbon at the 4-position. This steric hindrance can influence its reactivity and selectivity in chemical reactions. The compound's systematic IUPAC name is this compound. nih.gov

The research significance of this compound lies in its potential as a precursor in the synthesis of more complex molecules. The α-keto ester functionality is a key pharmacophore in various biologically active compounds and serves as an immediate precursor to other important organic molecules like α-hydroxy acids and α-amino acids. acs.org

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Monoisotopic Mass158.0943 Da
InChIInChI=1S/C8H14O3/c1-8(2,3)5-6(9)7(10)11-4/h5H2,1-4H3
InChIKeyFLFCBIQKZLCIKY-UHFFFAOYSA-N
SMILESCC(C)(C)CC(=O)C(=O)OC

Data sourced from PubChem uni.lu

Historical Context of Research on α-Keto Ester Reactivity and Applications

The study of α-keto esters dates back several decades, with early research focusing on their fundamental reactivity and synthesis. A notable publication in 1972 provided a convenient synthesis of α-keto esters, laying the groundwork for further exploration. acs.org Over the years, the field has evolved significantly, with extensive studies on palladium-catalyzed reactions of their allylic esters, which has expanded the classical chemistry of β-keto esters and malonates. nih.gov These advancements have led to the development of new synthetic methods and a deeper understanding of the reaction mechanisms involved. nih.gov

More recently, research has focused on the application of α-keto esters in the total synthesis of natural products and the development of catalytic enantioselective transformations. beilstein-journals.orgnih.gov The use of α-keto esters as key intermediates in the synthesis of complex molecules has been demonstrated in numerous examples, highlighting their importance in modern organic synthesis. beilstein-journals.orgnih.gov Furthermore, α-keto esters are widely used in various industries, including medicine, agriculture, and food, underscoring their broad practical significance. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B8636215 Methyl 4,4-dimethyl-2-oxopentanoate CAS No. 21433-15-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21433-15-8

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 4,4-dimethyl-2-oxopentanoate

InChI

InChI=1S/C8H14O3/c1-8(2,3)5-6(9)7(10)11-4/h5H2,1-4H3

InChI Key

FLFCBIQKZLCIKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)C(=O)OC

Origin of Product

United States

Elucidation of Chemical Reactivity and Transformation Mechanisms of Methyl 4,4 Dimethyl 2 Oxopentanoate

Elucidation of Chemical Reactivity and Transformation Mechanisms

The diastereoselective transformations of α-keto esters are a cornerstone of asymmetric synthesis, allowing for the controlled formation of multiple stereocenters in a single reaction. For a prochiral α-keto ester like Methyl 4,4-dimethyl-2-oxopentanoate, which possesses a bulky tert-butyl group adjacent to one of its carbonyl functions, these reactions are of significant interest for the synthesis of complex, stereochemically defined molecules. The steric hindrance imposed by the tert-butyl group can be expected to play a crucial role in directing the stereochemical outcome of nucleophilic additions to the adjacent ketone and ester functionalities.

Common diastereoselective transformations for this class of compounds include reductions, aldol (B89426) reactions, and aminations. The objective is to control the formation of new chiral centers at the C2 and C3 positions, leading to either syn or anti diastereomers.

Diastereoselective Reduction:

The reduction of the ketone at the C2 position of this compound would yield methyl 2-hydroxy-4,4-dimethylpentanoate, creating a new stereocenter. When coupled with the potential for creating a second stereocenter, for instance through subsequent enolate chemistry, the initial diastereoselective reduction becomes a critical step. The choice of reducing agent and reaction conditions is paramount in achieving high diastereoselectivity.

While specific studies on this compound are not extensively documented in the surveyed literature, general methodologies for the diastereoselective reduction of α-keto esters have been established. For instance, chelation-controlled reductions, often employing zinc or titanium Lewis acids in conjunction with hydride reagents, typically favor the formation of syn-diols. Conversely, non-chelating conditions, using reagents like L-selectride, tend to produce anti-diols.

Diastereoselective Aldol and Related Reactions:

The enolate of this compound can act as a nucleophile in aldol-type reactions. The geometry of the enolate (E or Z) is a key factor in determining the diastereoselectivity of the subsequent reaction with an aldehyde or ketone. pharmacy180.com The bulky tert-butyl group is expected to influence the facial selectivity of the enolate attack, potentially leading to high levels of diastereocontrol. Boron enolates, known for their well-defined transition states, often provide enhanced diastereoselectivity in aldol reactions compared to their lithium counterparts. pharmacy180.com

Diastereoselective Amination:

The introduction of an amino group can be achieved through various methods, including reductive amination of the keto group or the reaction of the enolate with an electrophilic nitrogen source. The synthesis of molecules like (2R,3S)-3-amino-4,4-dimethyl-2-hydroxypentanoate, a potential transformation product, would necessitate a high degree of diastereocontrol.

Transformation Reagents/Conditions Expected Major Diastereomer Controlling Factors
ReductionTiCl₄, NaBH₄syn-diolChelation Control
ReductionL-Selectrideanti-diolNon-chelation (Felkin-Anh Model)
Aldol ReactionLDA (kinetic), Aldehydesyn or antiEnolate Geometry (Z or E)
Aldol ReactionBu₂BOTf, DIPEA, AldehydeHigh syn or antiZimmerman-Traxler Transition State

Further empirical studies are required to fully elucidate the specific diastereoselective behavior of this compound and to quantify the diastereomeric ratios under various reaction conditions.

Based on a thorough review of scientific literature and chemical databases, there is a significant lack of specific, published information regarding the applications of This compound as a key synthetic intermediate for the topics specified. Publicly available research and documentation predominantly focus on its isomers, such as methyl 4,4-dimethyl-3-oxopentanoate and methyl 4,4-dimethyl-5-oxopentanoate, rather than the 2-oxo variant.

Consequently, it is not possible to provide a detailed, evidence-based article on the specific applications of this compound in the following areas as requested:

Applications of Methyl 4,4 Dimethyl 2 Oxopentanoate As a Key Synthetic Intermediate

Reagent in Analytical Chemistry Applications

While its structural isomers are utilized in various synthetic pathways, providing information on those compounds would not adhere to the specific subject of this article. Further research and publication are required to elucidate the potential roles of Methyl 4,4-dimethyl-2-oxopentanoate in these synthetic applications.

Advanced Spectroscopic Characterization and Structural Analysis of Methyl 4,4 Dimethyl 2 Oxopentanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds, providing detailed information about the chemical environment of individual atoms. For methyl 4,4-dimethyl-2-oxopentanoate, both ¹H and ¹³C NMR are utilized to assign the complete proton and carbon framework of the molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different sets of non-equivalent protons. The tert-butyl group, with its nine equivalent protons, will produce a sharp singlet. The methylene (B1212753) protons adjacent to the tert-butyl group will appear as a singlet due to the absence of adjacent protons for coupling. The methyl protons of the ester group will also present as a singlet.

Predicted ¹H NMR Data

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
(CH₃)₃C-~1.0s9H
-CH₂-~2.9s2H
-OCH₃~3.8s3H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The spectrum is anticipated to show signals for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the methylene carbon, the two carbonyl carbons of the α-ketoester functionality, and the methoxy (B1213986) carbon of the ester.

Predicted ¹³C NMR Data

Carbon AtomChemical Shift (δ, ppm) (Predicted)
C H₃ (tert-butyl)~29
C (CH₃)₃~31
-C H₂-~45
-OC H₃~53
-C (=O)C(=O)O-~161
-C(=O )C(=O)O-~195

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The predicted monoisotopic mass of this compound (C₈H₁₄O₃) is 158.0943 Da. kyoto-u.ac.jp

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) may be observed at m/z 158. Subsequent fragmentation could involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 127, or the loss of the entire ester functionality. A prominent peak is often observed for the stable tert-butyl cation at m/z 57.

Predicted Collision Cross Section Data for Adducts kyoto-u.ac.jp

Adductm/zPredicted CCS (Ų)
[M+H]⁺159.10158133.2
[M+Na]⁺181.08352140.5
[M-H]⁻157.08702133.9
[M+NH₄]⁺176.12812154.5
[M+K]⁺197.05746141.3

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The presence of specific functional groups in this compound will result in characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The most prominent features in the IR spectrum are expected to be the strong C=O stretching vibrations. The α-ketoester functionality will likely show two distinct carbonyl stretching bands, one for the ketone and one for the ester, typically in the region of 1750-1720 cm⁻¹. The C-O stretching vibrations of the ester group will also be present. The C-H stretching and bending vibrations of the alkyl groups will appear in their characteristic regions.

Predicted IR and Raman Data

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=O (ester)Stretch~1740
C=O (ketone)Stretch~1725
C-O (ester)Stretch~1250-1100
C-H (sp³)Stretch~2960-2850
C-H (sp³)Bend~1470-1365

Advanced Techniques for Stereochemical Elucidation

As this compound does not possess a chiral center, it exists as a single achiral molecule. Therefore, techniques for stereochemical elucidation are not applicable for determining enantiomers or diastereomers.

However, in the broader context of α-keto esters, which often do contain stereocenters, several advanced techniques are employed for stereochemical elucidation. These methods could be applied to chiral derivatives of the title compound.

One common approach involves the use of chiral derivatizing agents. These agents react with the chiral molecule to form diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. For instance, the formation of Mosher's esters by reacting a chiral alcohol (if one were present in a related molecule) with a chiral acid chloride allows for the determination of the absolute configuration by analyzing the differences in the ¹H NMR chemical shifts of the resulting diastereomeric esters.

Chiral chromatography, using a chiral stationary phase (CSP), is another powerful method for separating enantiomers. This technique can be used both analytically to determine the enantiomeric excess (ee) of a sample and preparatively to isolate pure enantiomers.

Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are advanced chiroptical spectroscopic techniques that can provide information about the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. These methods measure the differential absorption or scattering of left and right circularly polarized light by a chiral molecule.

Computational Chemistry and Theoretical Studies on Methyl 4,4 Dimethyl 2 Oxopentanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. ucl.ac.uk It is particularly effective for calculating the properties of ground-state molecules, providing a balance between accuracy and computational cost. nih.gov For Methyl 4,4-dimethyl-2-oxopentanoate, DFT calculations can determine its optimized molecular geometry, electronic distribution, and thermodynamic stability.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (ESP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In a molecule with electron-rich carbonyl groups like this compound, the ESP would highlight these regions as having negative potential, indicating their susceptibility to electrophilic attack.

Table 1: Key Parameters Obtainable from DFT Calculations for this compound

ParameterSignificance
Total Energy Indicates the thermodynamic stability of the molecule's conformation.
HOMO Energy Represents the ability to donate an electron; related to ionization potential.
LUMO Energy Represents the ability to accept an electron; related to electron affinity.
HOMO-LUMO Gap Correlates with chemical reactivity and stability. dntb.gov.ua
Dipole Moment Measures the overall polarity of the molecule.
ESP Map Visualizes electron density and predicts sites for chemical reactions. researchgate.net

Studies on related compounds, such as other esters and ketones, have demonstrated that DFT calculations with functionals like B3LYP can accurately predict molecular geometries and vibrational frequencies when compared with experimental data. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the atomic motions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the conformational flexibility and dynamic behavior of this compound.

A key application of MD is conformational analysis. The presence of single bonds in the pentanoate chain and the methyl ester group allows for rotation, leading to various possible three-dimensional arrangements (conformers). MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation.

MD simulations can also be used to predict reactivity by modeling the interactions of the molecule with other reactants or within a solvent environment. By simulating the trajectory of the molecule, researchers can observe how it approaches and interacts with other chemical species, providing qualitative insights into potential reaction pathways.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.gov For this compound, these models can be used to study reactions such as hydrolysis of the ester, reduction of the keto group, and enolate formation.

The process involves mapping the entire reaction pathway from reactants to products, with a primary focus on identifying the transition state (TS). The TS is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and, consequently, the reaction rate. nih.gov Quantum chemical calculations can precisely model the geometry of the TS and compute the energy barrier. researchgate.net For instance, in the alcoholysis of α-keto esters, computational models can investigate the formation of a hemiacetal intermediate and the subsequent steps. koreascience.kr By comparing the energy barriers of different potential pathways, the most likely reaction mechanism can be determined. These theoretical investigations have become a standard tool in the development of new synthetic methodologies. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be validated against experimental measurements to confirm the structure of a synthesized compound. researchgate.net

For this compound, methods like the Gauge-Invariant Atomic Orbital (GIAO) approach can be used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. researchgate.net Similarly, the vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. Comparing these theoretical spectra with experimental ones provides a powerful method for structural elucidation. A good agreement between the calculated and experimental data confirms the molecular structure and the accuracy of the computational model. researchgate.net

Mass spectrometry is another technique where computational predictions are valuable. For example, the collision cross-section (CCS) of an ion, which is a measure of its shape and size, can be predicted. This data is useful in identifying compounds in complex mixtures.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 159.10158133.2
[M+Na]⁺ 181.08352140.5
[M-H]⁻ 157.08702133.9
[M+NH₄]⁺ 176.12812154.5
[M+K]⁺ 197.05746141.3
Data sourced from PubChem. uni.lu

Quantitative Structure-Reactivity Relationship (QSAR) Studies on α-Keto Esters

Quantitative Structure-Reactivity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. researchgate.net While no specific QSAR studies on this compound were identified, the principles can be applied by examining studies on structurally related α-keto compounds, such as α-keto amides and α-ketooxazoles. researchgate.netijddd.com

A QSAR study involves calculating a set of numerical parameters, known as molecular descriptors, for each compound in a series. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net Statistical methods, like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed reactivity. researchgate.net

For α-keto esters, a QSAR model could predict their reactivity in a particular chemical transformation or their potential as enzyme inhibitors. The keto-ester functional group is a key structural feature that influences the compound's interactions.

Table 3: Common Descriptor Classes Used in QSAR Studies

Descriptor ClassExamplesInformation Provided
Topological Wiener index, Kier & Hall connectivity indicesDescribes atomic connectivity and molecular branching.
Electronic Dipole moment, HOMO/LUMO energies, partial chargesQuantifies the electronic distribution and reactivity. researchgate.net
Lipophilic LogPMeasures the hydrophobicity of the molecule. researchgate.net
Steric/Geometrical Molecular weight, surface area, volumeDescribes the size and shape of the molecule.

Such studies on related α-keto compounds provide a framework for understanding how structural modifications to this compound could modulate its reactivity. researchgate.net

Emerging Research Frontiers and Future Perspectives for Methyl 4,4 Dimethyl 2 Oxopentanoate

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The future synthesis and transformation of Methyl 4,4-dimethyl-2-oxopentanoate will heavily rely on the development of advanced catalytic systems. The core challenge in working with multifunctional molecules like α-keto esters is achieving high selectivity—chemo-, regio-, and enantioselectivity.

Research into the catalytic hydrogenation of α-keto esters showcases this trend. Homogeneous catalysts, such as neutral rhodium(I) complexes with phosphine (B1218219) ligands, have proven effective for this transformation. rsc.org For asymmetric synthesis, which is crucial for producing chiral molecules for pharmaceutical applications, catalysts like ruthenium complexes with chiral diphosphines are employed to produce optically active α-hydroxy esters. rsc.orgacs.org The dynamic kinetic resolution (DKR) of α-keto esters using newly designed ruthenium transfer hydrogenation catalysts represents a powerful strategy to generate multiple contiguous stereocenters with high diastereoselectivity. acs.org Other catalytic systems for the asymmetric reduction of these substrates include copper(II)-bisoxazoline complexes, which have been used for transfer hydrogenations with Hantzsch esters. thieme-connect.de

Beyond reduction, catalytic asymmetric direct α-amination reactions of 2-keto esters using chiral copper(II) complexes provide a route to optically active syn-β-amino-α-hydroxy esters, which are valuable synthetic building blocks. nih.gov The synthesis of α-keto esters itself is a major area of catalytic innovation. Methods include the oxidation of α-hydroxy acids, the copper-catalyzed aerobic oxidative esterification of acetophenones, and dirhodium-catalyzed reactions of aryl diazoacetates. organic-chemistry.orgorganic-chemistry.org

For this compound, future research will likely focus on applying and adapting these catalytic systems to:

Asymmetric Reduction: Develop catalysts that can reduce the ketone in this compound to a hydroxyl group with high enantioselectivity, creating a chiral building block.

Selective Transformations: Design catalysts that can selectively target either the ketone or the ester group for various transformations, such as amination, alkylation, or condensation.

Efficient Synthesis: Create more efficient and sustainable catalytic methods for its synthesis, potentially through C-H activation or novel oxidative routes.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms is revolutionizing chemical manufacturing. These technologies offer improved safety, scalability, efficiency, and process control.

Flow chemistry is particularly well-suited for the synthesis and manipulation of reactive intermediates. For instance, an in-flow process for the synthesis of β-keto esters using a catalyzed C-H insertion has been developed. nih.gov A "catch-react-and-release" strategy has also been demonstrated in a flow system for the synthesis of α-ketoesters, where intermediates are captured on a solid support, reacted, and then released, simplifying purification. core.ac.uk

Automated synthesis platforms combine robotics with artificial intelligence to accelerate the design, execution, and optimization of chemical reactions. google.com These systems can rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation, a process that would be highly beneficial for exploring the chemistry of this compound.

Future integration of this compound into these platforms could involve:

On-Demand Synthesis: Developing a continuous flow process for the production of this compound, allowing for on-demand generation and immediate use in subsequent reaction steps.

High-Throughput Screening: Utilizing automated platforms to rapidly screen a wide array of catalysts and reaction conditions for novel transformations of the molecule.

Multi-Step Synthesis: Incorporating it into multi-step continuous-flow systems to build molecular complexity sequentially, creating more elaborate molecules without isolating intermediates. core.ac.uk

Exploration of New Chemical Transformations and Cascade Reactions

The dual reactivity of the ketone and ester functionalities in α-keto esters makes them versatile synthons for constructing complex molecular architectures through novel transformations and cascade reactions.

Research on structurally related β,γ-unsaturated α-ketoesters highlights the vast potential for cycloaddition reactions, including [4+3], [3+3], and [3+2] annulations, to create diverse seven-, six-, and five-membered ring systems. nih.gov These cascade reactions, often catalyzed by chiral complexes, can generate multiple stereocenters in a single step with high control. Other notable transformations include palladium-catalyzed reactions of allylic β-keto esters that proceed via palladium enolates to yield α-allyl ketones or α,β-unsaturated ketones. nih.gov

More recent innovations include the deoxygenative condensation of α-keto esters with carboxylic acids, catalyzed by a strained phosphetane, which proceeds through a catalytic P(III)/P(V)=O redox cycle. acs.org Furthermore, platinum-catalyzed C–H acylation provides a direct method for introducing the α-keto ester functional group into aromatic systems without decarbonylative side reactions. acs.org

For this compound, future research could explore:

Novel Cycloadditions: Designing reactions where the α-dicarbonyl unit acts as a dienophile or electrophile in novel cycloaddition or annulation cascades.

Umpolung Reactivity: Exploring the "umpolung" or polarity-reversed reactivity of the ketone, potentially through N-heterocyclic carbene (NHC) catalysis, to enable new bond formations.

Condensation Reactions: Using it as a substrate in novel condensation reactions, such as the phosphetane-catalyzed process, to create α-acyloxy esters. acs.org

Applications in Advanced Material Science and Polymer Chemistry

The incorporation of functional groups like ketones and esters into polymer backbones can impart unique properties such as degradability, photoreactivity, and post-polymerization modification potential. While direct applications of this compound in this field are not yet documented, the chemistry of related compounds suggests future possibilities.

Poly(keto-esters) are a known class of polymers that can be produced through various methods, including the ring-opening polymerization of unsaturated spiro ortho esters or the condensation of keto-dicarboxylic acids with diols. google.com A key method involves the Baeyer-Villiger oxidation of polyketones, which converts a portion of the carbonyl groups into ester linkages, creating random copolymers. google.com

More directly relevant is the use of monomers containing an α-keto ester group. For example, methacryloylethyl phenylglyoxylate (B1224774) has been synthesized and polymerized. rsc.org This monomer and its corresponding polymer can act as photoinitiators. Upon exposure to UV light, the α-keto ester moiety undergoes decarbonylation (loss of CO), which can significantly reduce the volume shrinkage that typically occurs during polymerization. rsc.org

Future research could investigate this compound as a:

Functional Monomer: After suitable modification to include a polymerizable group (e.g., a vinyl or acrylate (B77674) group), it could be copolymerized with other monomers. The pendant keto-ester group could then be used for cross-linking or for attaching other molecules after polymerization.

Precursor to Degradable Polymers: The ester linkage is susceptible to hydrolysis. Polymers derived from this molecule could exhibit controlled degradation profiles, which is desirable for biomedical or environmental applications.

Photoactive Material Component: The α-keto functionality could be exploited for its photoreactivity, potentially in the development of photoresists or self-healing materials.

Design of Functionally Differentiated Derivatives for Specific Research Purposes

Starting from the basic scaffold of this compound, a wide array of functionally differentiated derivatives can be envisioned for specific applications, particularly in medicinal chemistry and chemical biology. Its corresponding acid, 4,4-dimethyl-2-oxopentanoic acid, is a known compound, and the related structure, 4-methyl-2-oxopentanoic acid (α-ketoisocaproic acid), is a metabolite, suggesting that derivatives could have interesting biological properties. nih.govnih.govnih.gov

The transformations of α-keto esters are key to creating such derivatives. For example, the asymmetric catalytic reduction of the keto group followed by lactonization can lead to densely functionalized γ-butyrolactones, a common motif in natural products. acs.org Similarly, the catalytic α-amination of 2-keto esters is a direct route to valuable β-amino-α-hydroxy esters. nih.gov

The design of derivatives could be guided by the following objectives:

Bioisosteric Replacement: The tert-butyl group could be replaced with other bulky or lipophilic groups to probe structure-activity relationships in biological systems.

Introduction of Pharmacophores: The ester or ketone could serve as a handle to attach other pharmacologically active groups, creating hybrid molecules or probes.

Synthesis of Heterocycles: The 1,2-dicarbonyl functionality is a classic precursor for the synthesis of various heterocycles (e.g., quinoxalines, pyrazines) by condensation with appropriate binucleophiles.

The table below summarizes the potential research frontiers for this compound.

Research AreaPotential Future DirectionsKey Enabling Science
8.1. Novel Catalytic Systems Development of highly enantioselective catalysts for the reduction of the ketone; Selective functionalization of either the ketone or ester group.Asymmetric hydrogenation, Dynamic Kinetic Resolution, Chemo-selective catalysis.
8.2. Flow Chemistry & Automation On-demand synthesis in continuous flow reactors; High-throughput screening of reaction conditions for novel transformations.Microfluidics, Process Analytical Technology (PAT), Robotic synthesis.
8.3. New Chemical Transformations Use as a building block in novel cycloaddition and cascade reactions; Exploration of umpolung reactivity.Organocatalysis, Annulation strategies, Photoredox catalysis.
8.4. Advanced Material Science Development as a functional monomer for photoactive or degradable polymers; Use as a precursor for polymer cross-linking agents.Polymer chemistry, Photopolymerization, Biodegradable materials.
8.5. Derivative Design Synthesis of chiral building blocks for medicinal chemistry; Creation of molecular probes for biological systems.Heterocyclic synthesis, Structure-activity relationship studies, Bio-organic chemistry.

Q & A

Q. How is Methyl 4,4-dimethyl-2-oxopentanoate synthesized and characterized in academic research?

Methodological Answer: Synthesis typically involves esterification of 4,4-dimethyl-2-oxopentanoic acid using methanol under acid catalysis. Characterization employs nuclear magnetic resonance (NMR) for structural verification (e.g., 1^1H and 13^13C NMR to confirm ester and ketone groups) and mass spectrometry (MS) for molecular weight validation. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures purity. For derivatives, reductive amination or condensation reactions are used, as seen in analogous studies on structurally related α-keto esters .

Q. What are the primary metabolic pathways of this compound in mammalian cells?

Methodological Answer: In pancreatic islets and skeletal muscle mitochondria, the compound undergoes oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase complex (BCKDH), producing CO2_2, acetoacetate, and intermediates like isovaleryl-CoA. Isotopic tracing with 14^{14}C- or 3^{3}H-labeled substrates reveals incorporation into amino acids (e.g., leucine) and ketone bodies. Key experimental steps include:

  • Incubation with isolated mitochondria or intact cells.
  • Measurement of 14^{14}CO2_2 release and acetoacetate production.
  • Inhibition studies using rotenone (electron transport chain blocker) or 2-cyano-3-hydroxycinnamate (mitochondrial pyruvate carrier inhibitor) .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

Methodological Answer:

  • GC-MS : Derivatization with methoxyamine hydrochloride to stabilize the ketone group.
  • HPLC-UV : Reverse-phase C18 columns with UV detection at 210–260 nm.
  • Isotope Dilution Assays : Use of 13^{13}C-labeled internal standards for precision in complex samples .

Advanced Research Questions

Q. How do biphasic kinetics observed in mitochondrial oxidation of related α-keto acids inform experimental design for this compound?

Methodological Answer: In rat skeletal muscle mitochondria, 4-methyl-2-oxopentanoate (a structural analog) exhibits biphasic kinetics with two apparent KmK_m values (9.1 µM and 0.78 mM). This suggests dual transport mechanisms or substrate channeling. For experimental replication:

  • Use both intact and disrupted mitochondria to differentiate membrane-dependent vs. enzymatic steps.
  • Titrate substrate concentrations across a wide range (1 µM–10 mM).
  • Apply inhibitors like isovalerylcarnitine (competitive inhibitor) to probe transport specificity .

Q. How can researchers resolve contradictions in metabolic regulation between pancreatic islets and skeletal muscle?

Methodological Answer: Discrepancies arise in tissue-specific regulation of α-keto acid dehydrogenase activity. For example:

  • In islets, amination to leucine dominates via branched-chain aminotransferase (BCAT), while skeletal muscle prioritizes oxidation.
  • Experimental Strategies :
    • Compare BCKDH activity assays under varying ADP/malate conditions.
    • Use siRNA knockdown of BCAT or BCKDH in cell lines to isolate pathways.
    • Analyze mitochondrial vs. cytosolic fractions for enzyme localization .

Q. What mechanisms underlie the pH-dependent uptake of this compound in cellular systems?

Methodological Answer: Uptake in pancreatic islets is pH-sensitive but Na+^+-independent, suggesting proton-coupled monocarboxylate transporters (MCTs). To validate:

  • Perform uptake assays at pH 6.0–8.0 with/without MCT inhibitors (e.g., α-cyano-4-hydroxycinnamate).
  • Use fluorescent analogs (e.g., coumarin-tagged derivatives) for real-time tracking via confocal microscopy .

Key Considerations for Experimental Design

  • Mitochondrial Isolation : Use differential centrifugation with protease inhibitors to preserve enzyme activity.
  • Isotope Tracing : Optimize labeling duration (typically 30–120 min) to avoid isotopic dilution.
  • Data Contradictions : Cross-validate findings using orthogonal methods (e.g., respirometry + MS-based metabolomics).

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